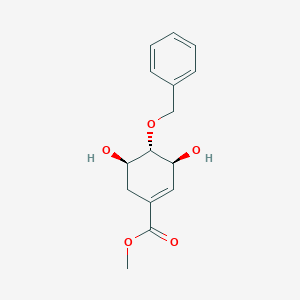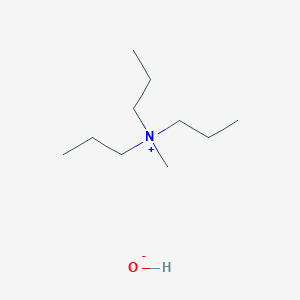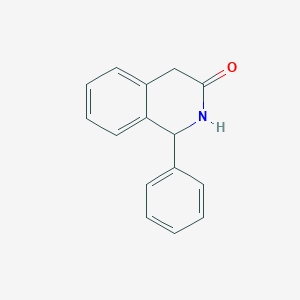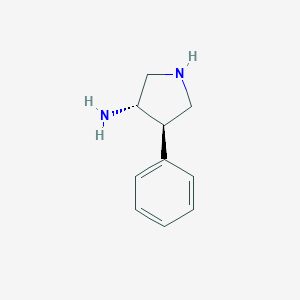
stilbostemin N
Übersicht
Beschreibung
Stilbostemin N (STN) is a natural product isolated from the root of the plant Stilbostemon chinensis. It has been used for centuries in traditional Chinese medicine for a variety of health benefits including the treatment of skin diseases, liver diseases, and gastrointestinal disorders. STN has recently gained attention in the scientific community due to its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Neuroprotective Properties : Bibenzyl glycosides, including compounds similar to stilbostemin N, have been shown to protect human neuroblastoma cells from neurotoxicity (Lee, Sung, & Kim, 2006).
Antifungal and Antibacterial Activities : Stilbenoids, a group including this compound, displayed significant antifungal and antibacterial activities. Specific compounds within this group showed strong activity against Bacillus pumilus and moderate activities against other bacteria (Pacher et al., 2002; Lin et al., 2008).
Inhibition of Leukotriene Biosynthesis : Stilbenoids from Stemona species, including this compound analogs, inhibited leukotriene formation in human neutrophilic granulocytes, suggesting potential anti-inflammatory applications (Adams et al., 2005).
Diabetes Management : In the context of diabetes, resveratrol derivatives, structurally related to this compound, were found to inhibit pancreatic α-amylase, indicating potential utility in diabetes management (Mattio et al., 2019).
Safety and Hazards
Wirkmechanismus
Target of Action
Stilbostemin N, a naturally occurring compound, is known to exhibit moderate antibacterial activities
Mode of Action
It is known that this compound exhibits antibacterial activities , suggesting it interacts with bacterial cells in a way that inhibits their growth or survival. More detailed studies are required to elucidate the precise interactions between this compound and its targets.
Biochemical Pathways
This compound is a type of stilbenoid , a class of compounds known for their diverse biological activities. Stilbenoids are formed by a branch of the flavonoid biosynthetic pathway . .
Result of Action
As an antibacterial agent , it is likely that this compound interferes with bacterial cell functions, leading to inhibited growth or survival.
Eigenschaften
IUPAC Name |
3-methoxy-5-[2-(2-methoxyphenyl)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-18-15-10-12(9-14(17)11-15)7-8-13-5-3-4-6-16(13)19-2/h3-6,9-11,17H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQWBUQUEQSOJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC2=CC(=CC(=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] acetate](/img/structure/B49824.png)
![1-[(3R,4R)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone](/img/structure/B49825.png)


![S-Methyl 2-[3-[(1R)-1-[(7R,10R,13R,17R)-7-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5,6,6-trimethyl-2,7,8-trioxabicyclo[3.2.1]octan-1-yl]ethanethioate](/img/structure/B49833.png)
![[2-(3-Buten-1-yl)phenyl]methanol](/img/structure/B49838.png)


![(S)-[(1S,2R,4S,5R)-1-Benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol](/img/structure/B49845.png)


